molecular formula C10H10N2O7 B12531750 Butanoic acid, 2,3-dihydroxy-4-[(nitrophenyl)amino]-4-oxo- CAS No. 658705-28-3

Butanoic acid, 2,3-dihydroxy-4-[(nitrophenyl)amino]-4-oxo-

Cat. No.: B12531750
CAS No.: 658705-28-3
M. Wt: 270.20 g/mol
InChI Key: HTOIMXXCKYQKQM-UHFFFAOYSA-N
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Description

Butanoic acid, 2,3-dihydroxy-4-[(nitrophenyl)amino]-4-oxo- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a butanoic acid backbone with additional functional groups, including dihydroxy, nitrophenyl, and amino groups

Preparation Methods

The synthesis of Butanoic acid, 2,3-dihydroxy-4-[(nitrophenyl)amino]-4-oxo- typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield .

Industrial production methods for this compound may involve large-scale nitration and amination processes, utilizing advanced chemical engineering techniques to optimize efficiency and minimize waste. These methods are designed to produce the compound in bulk quantities while maintaining stringent quality control standards .

Chemical Reactions Analysis

Butanoic acid, 2,3-dihydroxy-4-[(nitrophenyl)amino]-4-oxo- undergoes various chemical reactions due to its functional groups. Some of the key reactions include:

These reactions are typically carried out under controlled conditions to ensure the formation of the desired products. The major products formed from these reactions include various substituted butanoic acid derivatives, which can be further utilized in different applications .

Scientific Research Applications

Butanoic acid, 2,3-dihydroxy-4-[(nitrophenyl)amino]-4-oxo- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Butanoic acid, 2,3-dihydroxy-4-[(nitrophenyl)amino]-4-oxo- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Butanoic acid, 2,3-dihydroxy-4-[(nitrophenyl)amino]-4-oxo- can be compared with other similar compounds, such as:

The uniqueness of Butanoic acid, 2,3-dihydroxy-4-[(nitrophenyl)amino]-4-oxo- lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various scientific and industrial applications.

Properties

CAS No.

658705-28-3

Molecular Formula

C10H10N2O7

Molecular Weight

270.20 g/mol

IUPAC Name

2,3-dihydroxy-4-(2-nitroanilino)-4-oxobutanoic acid

InChI

InChI=1S/C10H10N2O7/c13-7(8(14)10(16)17)9(15)11-5-3-1-2-4-6(5)12(18)19/h1-4,7-8,13-14H,(H,11,15)(H,16,17)

InChI Key

HTOIMXXCKYQKQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(C(C(=O)O)O)O)[N+](=O)[O-]

Origin of Product

United States

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